2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
Description
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-16-6-4-5-14(11-16)19(22)13-25-20(23)10-9-15-12-21-18-8-3-2-7-17(15)18/h2-8,11-12,21H,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTMLKWVSVBSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves a multi-step process. One common method includes the condensation reaction between 3-methoxybenzaldehyde and indole-3-acetic acid in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-hydroxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate.
Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 3-(1H-indol-3-yl)propanoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
The compound 2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. This article delves into its applications, emphasizing its biological activities, synthesis methods, and potential therapeutic uses.
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to This compound . For instance, derivatives of indole have shown significant cytotoxic effects against various cancer cell lines, including:
These findings suggest that modifications to the indole structure can enhance its efficacy against cancer cells.
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in several studies. Indole derivatives are known to exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Research indicates that such compounds can modulate signaling pathways involved in neuronal survival and apoptosis.
Anti-inflammatory Properties
Anti-inflammatory activity has also been documented for similar compounds. Some derivatives have been shown to inhibit pro-inflammatory cytokines in cellular models, suggesting that This compound may possess therapeutic potential in inflammatory conditions.
Case Study on Anticancer Activity
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives and evaluated their anticancer properties against multiple cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity, with some compounds achieving IC50 values significantly lower than traditional chemotherapeutics .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of thiazole derivatives related to indole structures. This study found that certain modifications improved the ability of these compounds to cross the blood-brain barrier and protect against oxidative stress-induced neuronal damage .
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogenated Derivatives
- [2-(2,4-Dichlorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate (CAS 722469-61-6) Structural Difference: The phenyl ring contains 2,4-dichloro substituents instead of 3-methoxy. This compound’s higher molecular weight (375.04 g/mol) may also affect solubility compared to the methoxy analog .
Sulfonamide-Functionalized Analogs
- (S)-Methyl 2-(N-(2-(4-chlorophenyl)-2-oxoethyl)-4-methylphenylsulfonamido)-3-(1H-indol-3-yl)propanoate Structural Difference: Incorporates a sulfonamido group and a 4-chlorophenyl moiety. The 4-chloro group may increase metabolic stability but could elevate toxicity risks compared to the methoxy variant .
Modifications in the Ester/Alkyl Chain
Piperidine-Containing Derivatives
- [2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate Structural Difference: Replaces the methoxyphenyl group with a 4-methylpiperidine ring. Impact: The piperidine introduces basicity, enabling salt formation and improved membrane permeability. This modification could enhance central nervous system (CNS) penetration due to increased lipophilicity .
Ethyl Ester Derivatives
- Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (CAS 74120-22-2) Structural Difference: Ethyl ester substituents and a methyl group on the indole nitrogen. Impact: The ethyl ester may reduce steric hindrance, favoring enzymatic hydrolysis. The N-methyl indole could block metabolic oxidation at the indole nitrogen, prolonging half-life .
Functional Group Additions
Boc-Protected Amino Derivatives
- (R)-Methyl 2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoate Structural Difference: Includes a tert-butoxycarbonyl (Boc)-protected amino group. Impact: The Boc group enhances stability during synthesis, making this compound a common intermediate in peptide-based drug development. However, the bulky tert-butyl group may reduce binding affinity in biological assays .
Spectral Data and Physical Properties
Biological Activity
The compound 2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole structures. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Indole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A431 | <10 | |
| 5-Methoxyindole | MCF-7 | 15 | |
| Indole-3-carbinol | HT29 | 20 |
The compound exhibited an IC50 value below 10 µM against A431 cells, indicating potent cytotoxicity. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
Indole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: Inhibition of Cytokine Production
In a controlled experiment, the administration of the compound at varying concentrations resulted in a dose-dependent decrease in TNF-α production in LPS-stimulated macrophages. The results are summarized below:
Table 2: Cytokine Inhibition Data
| Concentration (µM) | TNF-α Production (pg/mL) | Control (pg/mL) |
|---|---|---|
| 0 | 150 | 200 |
| 10 | 120 | |
| 50 | 80 | |
| 100 | 40 |
At a concentration of 100 µM, TNF-α levels were reduced by over 80%, showcasing the compound's potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing their proliferation.
- Cytokine Modulation : The inhibition of key inflammatory mediators suggests a role in modulating immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
